molecular formula C17H15ClN4OS B3687186 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea

Cat. No.: B3687186
M. Wt: 358.8 g/mol
InChI Key: YBGSRFYYKKTJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 3,4-dimethylaniline as the primary starting materials.

    Formation of Thiadiazole Ring: The 2-chlorobenzoic acid is first converted to its corresponding hydrazide, which is then cyclized with thiocarbonyl compounds to form the 1,3,4-thiadiazole ring.

    Urea Formation: The thiadiazole derivative is then reacted with 3,4-dimethylaniline in the presence of a suitable coupling agent to form the final urea compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and antiviral agent. It is being studied for its ability to inhibit the growth of various pathogens.

    Agriculture: Thiadiazole derivatives are known for their herbicidal and fungicidal properties. This compound is being explored for its potential use in crop protection.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea can be compared with other thiadiazole derivatives such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has similar antimicrobial properties but differs in its sulfur-containing functional group.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Known for its anticonvulsant activity, this compound has a different substitution pattern on the thiadiazole ring.

    5-(2-Phenoxyethyl)-1,3,4-thiadiazole: This derivative is studied for its potential use in materials science due to its unique electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-10-7-8-12(9-11(10)2)19-16(23)20-17-22-21-15(24-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGSRFYYKKTJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Reactant of Route 3
Reactant of Route 3
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Reactant of Route 4
Reactant of Route 4
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.